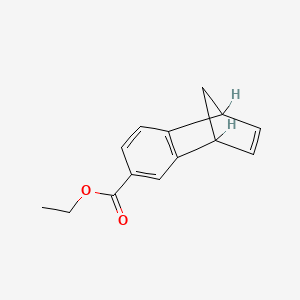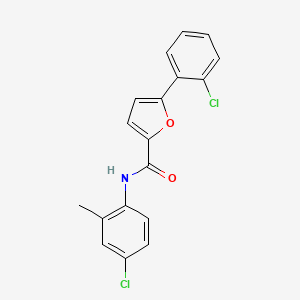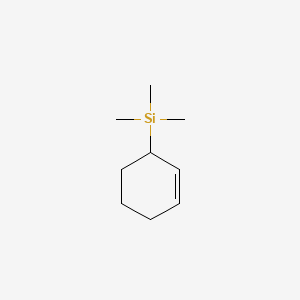
Silane, 2-cyclohexen-1-yltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 2-cyclohexen-1-yltrimethyl- is an organosilicon compound with the molecular formula C9H18Si. It is characterized by a cyclohexene ring attached to a trimethylsilyl group. This compound is part of a broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 2-cyclohexen-1-yltrimethyl- typically involves the hydrosilylation of 2-cyclohexen-1-yl with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the Si-H bond across the double bond of the cyclohexene ring.
Industrial Production Methods: In an industrial setting, the production of Silane, 2-cyclohexen-1-yltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: Silane, 2-cyclohexen-1-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Functionalized silanes with various substituents.
Scientific Research Applications
Silane, 2-cyclohexen-1-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces, enhancing their properties for various biological applications.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mechanism of Action
The mechanism by which Silane, 2-cyclohexen-1-yltrimethyl- exerts its effects involves the formation of silicon-carbon bonds. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and other elements, influencing the pathways involved in its reactions.
Comparison with Similar Compounds
- 1-Cyclododecen-1-yl(trimethyl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
- Trimethyl(6-phenyl-1-cyclohexen-1-yl)silane
- Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
Comparison: Silane, 2-cyclohexen-1-yltrimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its cyclohexene ring provides additional steric and electronic effects, influencing its behavior in chemical reactions.
Properties
CAS No. |
40934-71-2 |
|---|---|
Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
FCACYTOEWPLUEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)

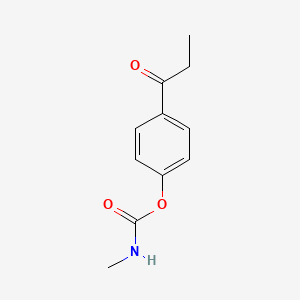

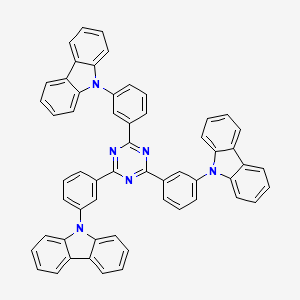
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
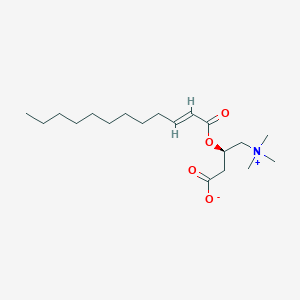
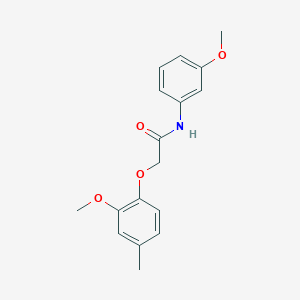
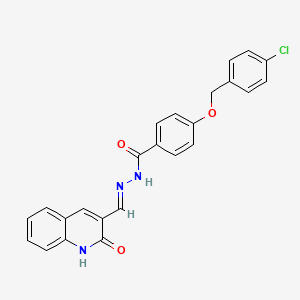
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)

